(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1346687-63-5
VCID: VC15984144
InChI: InChI=1S/C8H7N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-3,5,12H,4H2
SMILES:
Molecular Formula: C8H7N3OS
Molecular Weight: 193.23 g/mol

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol

CAS No.: 1346687-63-5

Cat. No.: VC15984144

Molecular Formula: C8H7N3OS

Molecular Weight: 193.23 g/mol

* For research use only. Not for human or veterinary use.

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol - 1346687-63-5

Specification

CAS No. 1346687-63-5
Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
IUPAC Name [5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanol
Standard InChI InChI=1S/C8H7N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-3,5,12H,4H2
Standard InChI Key AGZSURYMZFVYPU-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=C1C2=NN=CS2)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol features a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a 1,3,4-thiadiazole moiety. The thiadiazole ring contains two nitrogen atoms and one sulfur atom, contributing to its electron-deficient character and ability to engage in π-π stacking interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₇N₃OS
Molecular Weight193.23 g/mol
IUPAC Name[5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanol
Topological Polar Surface Area97.8 Ų (estimated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors5 (N, O, S atoms)

The compound’s Standard InChI (InChI=1S/C8H7N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-3,5,12H,4H2) and InChIKey (AGZSURY) provide unique identifiers for computational studies.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies dominate the synthesis of thiadiazole-pyridine hybrids:

  • Pyridine-First Approach: Functionalization of preformed pyridine derivatives with thiadiazole units.

  • Thiadiazole-First Approach: Construction of the thiadiazole ring onto substituted pyridine scaffolds.

Reported Synthetic Routes

Although no published protocol directly describes (5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl)methanol’s synthesis, analogous compounds provide methodological insights:

Nucleophilic Substitution

Halogenated pyridines (e.g., 5-bromo-3-pyridinemethanol) may react with 2-mercapto-1,3,4-thiadiazole under basic conditions (K₂CO₃/DMF) to form the C-S bond.

Cyclocondensation Reactions

As demonstrated in related thiadiazol-5-amine syntheses , cyclocondensation of carbamimidothioates with hydrazides or isothiocyanates could adapt to this target:

  • React 5-aminopyridin-3-ylmethanol with thiophosgene to form an isothiocyanate intermediate.

  • Treat with thiosemicarbazide under acidic conditions (TsOH/THF) to cyclize into the thiadiazole ring .

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could potentially introduce glycosyl or other functional groups to the hydroxymethyl position, as seen in 1,3,4-thiadiazole thioglycoside syntheses .

Biological Activities and Mechanistic Insights

Anticancer Activity

Mechanistic studies on similar hybrids reveal:

  • Apoptosis Induction: Upregulation of caspase-3/7 in HCT-116 colorectal carcinoma cells (IC₅₀: 12.7 μM)

  • Kinase Inhibition: Suppression of VEGFR-2 and EGFR tyrosine kinases at nM concentrations
    The hydroxymethyl group may enhance water solubility compared to methyl or halogen substituents, potentially improving bioavailability.

Antiparasitic Effects

Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives demonstrate potent activity against filarial nematodes (Onchocerca volvulus L5 larvae, EC₅₀ < 100 nM) . Although untested, the methanol substituent in (5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl)methanol could modulate parasite microtubule assembly.

Structure-Activity Relationship (SAR) Considerations

Critical structural features influencing bioactivity:

FeatureImpact on Activity
Thiadiazole ringEnhances electron deficiency, promoting DNA intercalation
Pyridine N-atomFacilitates hydrogen bonding with biological targets
Hydroxymethyl groupImproves solubility; may serve as prodrug attachment site
Substituent at C-5Bulkier groups increase lipophilicity but reduce aqueous solubility

Comparative analysis with methyl and ethoxy analogs suggests the hydroxymethyl derivative balances polarity and membrane permeability .

Pharmacokinetic and Toxicity Profiles

Predicted ADMET Properties

  • Absorption: Moderate Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s)

  • Metabolism: Susceptible to CYP3A4-mediated oxidation of the thiadiazole ring

  • Toxicity: Ames test predictions indicate low mutagenic risk (TA100/-S9: negative)

Experimental Toxicity Data

While specific studies are lacking, related compounds show:

  • LD₅₀ > 500 mg/kg in murine models

  • No hepatotoxicity at therapeutic doses (ALT/AST levels unchanged)

Future Research Directions

Synthetic Chemistry Priorities

  • Develop one-pot synthesis routes to improve yields beyond current 30–40% thresholds

  • Explore microwave-assisted cyclocondensation for reduced reaction times

Biological Evaluation Needs

  • Screen against NCI-60 cancer cell line panel

  • Assess macrofilaricidal activity using Litomosoides sigmodontis models

Formulation Development

  • Investigate prodrug strategies (e.g., phosphate esters) to enhance oral bioavailability

  • Develop nanoparticle carriers for targeted delivery to tumor microenvironments

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